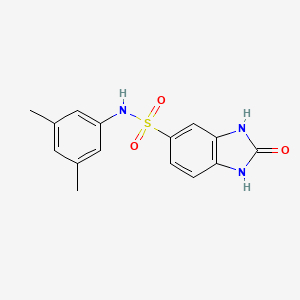

N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine” is a useful research chemical . It’s related to “N-(3,5-dimethylphenyl)acetamide”, which has a molecular formula of C10H13NO .

Synthesis Analysis

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis

The structure of a related compound, “3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone”, was established by single crystal X-ray diffraction .Chemical Reactions Analysis

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry .Physical and Chemical Properties Analysis

“N-(3,5-Dimethylphenyl)acetamide” has a molecular formula of C10H13NO, an average mass of 163.216 Da, and a mono-isotopic mass of 163.099716 Da .Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on sulfonamide derivatives, such as those incorporating benzimidazole scaffolds, has shown significant antibacterial activity against various bacteria. A study by Gadad et al. (2000) highlighted the synthesis of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, demonstrating high degrees of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin, with moderate activity against Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Antimicrobial and Metal Complexation

Ashraf et al. (2016) investigated metal complexes of benzimidazole derived sulfonamide, noting their antimicrobial activity against a range of bacterial and fungal strains. The metal complexes showcased potential as non-electrolytes with distinct antibacterial potency, particularly [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] which exhibited significant antibacterial capabilities (Ashraf et al., 2016).

Antitumor and Enzyme Inhibition Activities

A study by Fahim and Shalaby (2019) on novel benzenesulfonamide derivatives demonstrated substantial in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their research also included molecular docking and Density Functional Theory (DFT) calculations to evaluate potential interactions with the KSHV thymidylate synthase complex, highlighting the diverse potential of sulfonamide derivatives in cancer treatment (Fahim & Shalaby, 2019).

VEGFR-2 Inhibition for Anticancer Activity

Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluating their anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. Certain compounds displayed better activity as VEGFR-2 inhibitors than dasatinib, suggesting their utility in cancer treatment strategies (Ghorab et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUANFFPVUUMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)